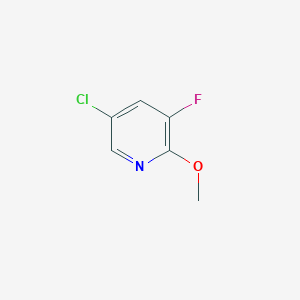

5-Chloro-3-fluoro-2-methoxypyridine

Übersicht

Beschreibung

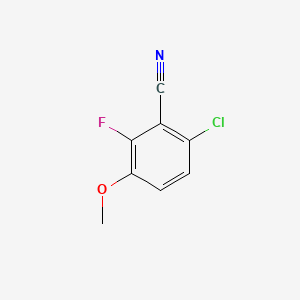

5-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 5-Chloro-3-fluoro-2-methoxypyridine is 1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-3-fluoro-2-methoxypyridine are not available, it’s known that pyridine derivatives can participate in various types of reactions. For instance, they can undergo palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-2-methoxypyridine is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 218.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound also has a molar refractivity of 35.9±0.3 cm3, a polar surface area of 22 Å2, and a polarizability of 14.2±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

5-Chloro-3-fluoro-2-methoxypyridine has been utilized in the synthesis of herbicides. For example, Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring that exhibited significant herbicidal activity against various weeds, without harming crops. This compound was synthesized through a series of reactions involving 5-mercapto-1,3,4-oxadiazole analogs and characterized using NMR, IR spectroscopy, and elemental analysis (Tajik & Dadras, 2011).

Synthesis of Pentasubstituted Pyridines

Wu et al. (2022) described the synthesis of halogen-rich intermediates, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These intermediates are valuable in medicinal chemistry for generating pentasubstituted pyridines with desired functionalities for chemical manipulations (Wu et al., 2022).

Chemoselective Amination

The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been explored for selective bromide substitution in both secondary amines and primary anilines. This research, conducted by Stroup et al. (2007), highlights the versatility of these compounds in organic synthesis (Stroup et al., 2007).

Creating Structural Manifolds from a Common Precursor

Schlosser and Bobbio (2002) demonstrated the transformation of 5-chloro-2,3-difluoropyridine into various derivatives, including 5-chloro-3-fluoro-2H-pyridinone. This process involves consecutive treatments with lithium diisopropylamide and carbon dioxide or iodine, showcasing the potential of 5-chloro-3-fluoro-2-methoxypyridine in creating diverse chemical structures (Schlosser & Bobbio, 2002).

Synthesis of Complex Molecules

Hirokawa et al. (2000) described an efficient synthesis of a compound structurally similar to 5-chloro-3-fluoro-2-methoxypyridine, highlighting its role in the synthesis of complex molecules like dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

Eigenschaften

IUPAC Name |

5-chloro-3-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXHTRZQQSCUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674388 | |

| Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-fluoro-2-methoxypyridine | |

CAS RN |

886374-01-2 | |

| Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

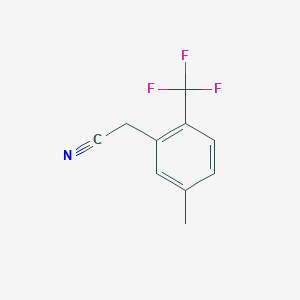

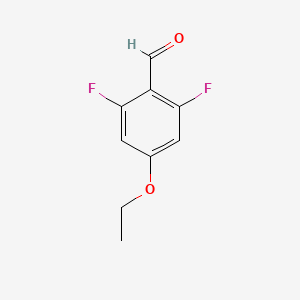

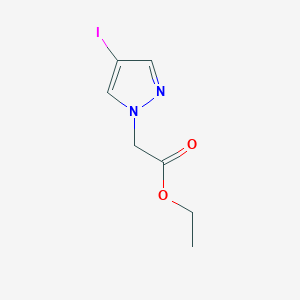

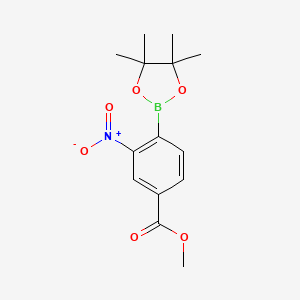

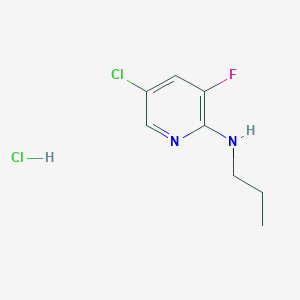

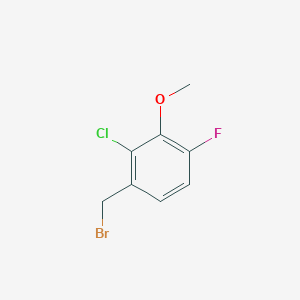

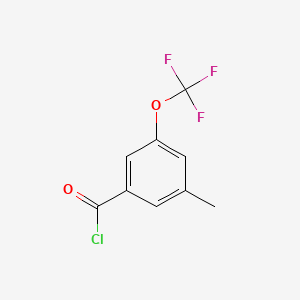

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.